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  • Product: 1-(2-(Methylsulfonyl)ethyl)piperazine
  • CAS: 479065-30-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), understanding its physicochemical properties is paramount for formulation development and predicting its in vivo behavior. Among these properties, aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form of this compound is intended to enhance its solubility and stability, making it a more viable candidate for drug formulation.[1]

Physicochemical Properties of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl

PropertyValue/InformationSource
Chemical Name 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride[1]
Synonyms Methylsulfonylethyl piperazine dihydrochloride[1]
CAS Number 870007-73-1[1]
Molecular Formula C7H16N2O2S·2HCl[1]
Molecular Weight 265.2 g/mol [1]
Appearance White powder[1]
Storage 0-8°C, sealed in a dry environment[1]

Theoretical Framework for Solubility of a Dihydrochloride Salt

The solubility of an ionizable compound like 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl is intrinsically linked to its protonation state, which is governed by the pH of the solution and the pKa values of its ionizable groups. As a derivative of piperazine, which is a diprotic base, the target molecule has two nitrogen atoms that can be protonated.[3]

The Role of pKa and the Henderson-Hasselbalch Equation

The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a weak base, the Henderson-Hasselbalch equation can be expressed as:

pH = pKa + log([Base]/[Acid]) [4]

Where:

  • [Base] is the concentration of the deprotonated form.

  • [Acid] is the concentration of the protonated form (the conjugate acid).

For 1-(2-(Methylsulfonyl)ethyl)piperazine, we can estimate its two pKa values based on the known values for piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the influence of the N-substituent.[3] The N-alkylation of piperazines tends to slightly decrease the pKa values.[5] Therefore, we can estimate the pKa values for our target compound to be slightly lower than those of piperazine.

The dihydrochloride salt form means that both piperazine nitrogens are protonated. The dissolution of this salt in an aqueous medium will result in an acidic solution. The overall solubility of the compound will be a sum of the intrinsic solubility of the neutral species and the concentrations of the two protonated species. This pH-dependent solubility is a critical factor to consider in pre-formulation studies.

G cluster_ionization pH-Dependent Ionization States cluster_solubility Impact on Aqueous Solubility Diprotonated (BH2^2+) Diprotonated (BH2^2+) Monoprotonated (BH+) Monoprotonated (BH+) Diprotonated (BH2^2+)->Monoprotonated (BH+) pKa1 High Solubility High Solubility Diprotonated (BH2^2+)->High Solubility Neutral (B) Neutral (B) Monoprotonated (BH+)->Neutral (B) pKa2 Moderate Solubility Moderate Solubility Monoprotonated (BH+)->Moderate Solubility Low Solubility Low Solubility Neutral (B)->Low Solubility Low pH (Acidic) Low pH (Acidic) Low pH (Acidic)->Diprotonated (BH2^2+) Physiological pH Physiological pH Physiological pH->Monoprotonated (BH+) High pH (Basic) High pH (Basic) High pH (Basic)->Neutral (B)

pH-dependent ionization and its effect on solubility.

Estimated Solubility Data for 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl

The following table presents estimated solubility values. It is crucial to note that these are estimations and should be confirmed by experimental determination.

Solvent/MediumpHEstimated Solubility (mg/mL)Rationale
Water~2-3 (intrinsic pH of the salt solution)> 100As a dihydrochloride salt of a piperazine derivative, high aqueous solubility is expected, consistent with the "freely soluble" classification of similar salts.[3][6]
0.1 M HCl1> 100In a highly acidic environment, the compound will be fully protonated, maximizing its interaction with the polar aqueous medium.
Phosphate Buffered Saline (PBS)7.410 - 50At physiological pH, a significant portion of the compound will exist in the monoprotonated form, which is still quite soluble, though likely less so than the diprotonated form.
EthanolNeutral1 - 10Consistent with the "slightly soluble" description for piperazine dihydrochloride in ethanol.[6]
MethanolNeutral1 - 10Consistent with the "slightly soluble" description for piperazine dihydrochloride in methanol.[6]
Dimethyl Sulfoxide (DMSO)Neutral> 50Piperazine and its derivatives generally exhibit good solubility in DMSO.[7]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, rigorous and well-controlled experimental protocols are essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method determines the equilibrium solubility, which is the true solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl to a known volume of the desired solvent (e.g., water, 0.1 M HCl, PBS pH 7.4, ethanol, DMSO) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

G start Start prep Add excess solid to solvent start->prep equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Centrifuge to separate solid equilibrate->separate sample Withdraw and filter supernatant separate->sample quantify Analyze concentration (e.g., HPLC) sample->quantify end End quantify->end

Thermodynamic solubility (shake-flask) workflow.
Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically <1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Determine the extent of precipitation in each well. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation, followed by UV spectrophotometry or LC-MS/MS analysis.[1][8]

G start Start stock Prepare DMSO stock solution start->stock dispense Dispense stock into 96-well plate stock->dispense add_buffer Add aqueous buffer to create dilutions dispense->add_buffer incubate Incubate with shaking (1-2h) add_buffer->incubate detect Detect precipitation (e.g., nephelometry) incubate->detect end End detect->end

Kinetic solubility assay workflow.

Biorelevant Solubility

To better predict in vivo performance, solubility studies can be conducted in biorelevant media that mimic the composition of human gastrointestinal fluids.[4]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium simulates the intestinal environment before a meal and typically has a pH of around 6.5.

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium mimics the intestinal environment after a meal, with a lower pH (around 5.0) and higher concentrations of bile salts and lecithin.

Determining the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl in these media can provide valuable insights into how its absorption might be affected by food.

Conclusion

A thorough understanding of the solubility of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl is a cornerstone of its successful development as a potential therapeutic agent. This guide has outlined the key theoretical principles governing its solubility, provided estimated solubility data based on related compounds, and detailed robust experimental protocols for its determination. By employing these methodologies, researchers can generate the critical data needed to inform formulation strategies, predict in vivo performance, and ultimately accelerate the drug development process. It is strongly recommended that the estimated solubility values presented herein be confirmed through rigorous experimental investigation.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Piperazinylethanol. Retrieved from [Link]

  • Chothani, D. L., et al. (2015). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 15(9), 4443-4453. [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). A FULL PHYSICOCHEMICAL TOOLBOX FOR MEDICINAL CHEMISTRY. Inventiva. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2737-2746. [Link]

  • ResearchGate. (n.d.). Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

  • ChemRxiv. (2023). MF-SuP-pKa: multi-fidelity modeling with subgraph pooling mechanism for pKa prediction. [Link]

  • ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Save My Exams. (2025). The Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Rowan. (n.d.). Macroscopic pKa Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/0e8f3b6c2a1a8e9d9e6c6c2e3c0c0e8c0c0c0c0c/figure/0]([Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • SciSpace. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures. [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025). Piperazine. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for N-alkylation of 1-(2-(Methylsulfonyl)ethyl)piperazine

An Application Guide for the Synthesis of N-Alkylated 1-(2-(Methylsulfonyl)ethyl)piperazine Derivatives Introduction: The Significance of the Piperazine Scaffold The piperazine ring is a privileged scaffold in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Alkylated 1-(2-(Methylsulfonyl)ethyl)piperazine Derivatives

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile.[2] The compound 1-(2-(methylsulfonyl)ethyl)piperazine is a versatile building block in this domain, serving as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[3]

N-alkylation of the secondary amine on this scaffold is a critical step for generating diverse libraries of compounds for drug discovery programs.[4][5] This guide provides detailed protocols for two robust and widely adopted methods for this transformation: direct nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds.

Strategic Approaches to N-Alkylation

The primary challenge in functionalizing piperazine derivatives is achieving selective mono-alkylation. Since the starting material, 1-(2-(methylsulfonyl)ethyl)piperazine, already possesses one substituent, the goal is to selectively alkylate the remaining secondary amine. The two primary methods to achieve this are mechanistically distinct and offer different advantages.

  • Direct Alkylation: This is a classical S_N2 reaction where the nucleophilic secondary amine attacks an electrophilic alkyl halide (or sulfonate). The choice of base and solvent is critical to modulate reactivity and minimize side reactions. Common bases include inorganic salts like potassium carbonate (K₂CO₃) or organic amines like triethylamine (Et₃N).[2]

  • Reductive Amination: This powerful method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[6] This approach is often preferred as it avoids the formation of quaternary ammonium salts and typically proceeds under milder conditions.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its selectivity and tolerance of mildly acidic conditions.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine, outlining the two primary synthetic routes.

G cluster_start Starting Material cluster_methods Alkylation Strategies cluster_process Core Process cluster_end Final Product Start 1-(2-(Methylsulfonyl)ethyl)piperazine Direct Protocol 1: Direct Alkylation Start->Direct Alkyl Halide (R-X) Base (e.g., K₂CO₃) Reductive Protocol 2: Reductive Amination Start->Reductive Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) Monitor Monitor Progress (TLC / LC-MS) Direct->Monitor Reductive->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End N-Alkyl-1-(2-(methylsulfonyl)ethyl)piperazine Purify->End

Caption: General workflow for N-alkylation.

General Reaction Schemes

The chemical transformations for both protocols are depicted below.

Caption: Chemical schemes for N-alkylation.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

Principle: This protocol utilizes a direct nucleophilic substitution reaction. The secondary amine of the piperazine derivative acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide). A non-nucleophilic base is required to neutralize the hydrogen halide byproduct and drive the reaction to completion.

Materials and Reagents:

  • 1-(2-(Methylsulfonyl)ethyl)piperazine

  • Alkyl halide (e.g., Benzyl bromide, 1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-(methylsulfonyl)ethyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration with respect to the piperazine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Principle: This method proceeds via a two-step, one-pot process. The piperazine derivative first condenses with an aldehyde or ketone to form a transient iminium ion intermediate. This electrophilic species is then immediately reduced by a hydride source, typically sodium triacetoxyborohydride, to yield the final N-alkylated product.[6]

Materials and Reagents:

  • 1-(2-(Methylsulfonyl)ethyl)piperazine

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(2-(methylsulfonyl)ethyl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE (approx. 0.2 M concentration).

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Caution: Initial gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Results and Discussion

The choice between direct alkylation and reductive amination depends on the specific substrate and desired outcome. The following table provides representative data for the N-benzylation of the title compound using both protocols.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Benzyl bromideBenzaldehyde
Key Reagent K₂CO₃NaBH(OAc)₃
Solvent DMFDCE
Typical Reaction Time 18 hours6 hours
Hypothetical Yield 75-85%80-95%
Purity (Post-Chroma.) >98%>98%

Causality and Troubleshooting:

  • Choice of Base (Protocol 1): Potassium carbonate is a mild, inexpensive, and effective base for this transformation.[7] Stronger bases like sodium hydride (NaH) could potentially deprotonate other positions on the molecule and are generally not required.[2] If the reaction is sluggish, a more polar aprotic solvent like DMSO can be used, or the temperature can be gently elevated (e.g., to 40-50 °C).

  • Choice of Reducing Agent (Protocol 2): Sodium triacetoxyborohydride is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde and is effective under the neutral to slightly acidic conditions generated during iminium ion formation.[6] Stronger reducing agents like sodium borohydride (NaBH₄) are less effective and often require stricter pH control.

  • Solvent Considerations: Anhydrous solvents are crucial for both reactions to prevent unwanted side reactions with water. In Protocol 1, DMF is used for its ability to dissolve the piperazine and the inorganic base.[2] In Protocol 2, DCE is a common choice as it is a non-protic solvent that does not interfere with the reducing agent.[6]

  • Purification Challenges: The basic nitrogen atoms in the piperazine product can cause streaking on silica gel columns. This can often be mitigated by pre-treating the silica with triethylamine or by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent.[8]

References

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
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  • Google Patents. (1959).
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  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
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  • PubMed. (2006).
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • White Rose Research Online. (n.d.).
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  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • IJPPR. (2023).
  • Chem-Impex. (n.d.). 1-(2-Methanesulfonyl-ethyl)piperazine dihydrochloride.
  • Journal of the Pharmaceutical Society of Japan. (n.d.). A New Method for the Preparation of Piperazines. I.
  • Asian Journal of Chemistry. (n.d.).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • Google Patents. (n.d.).

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Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 1-(2-(Methylsulfonyl)ethyl)piperazine with Aryl Halides

Introduction: The Strategic Importance of Aryl Piperazines in Drug Discovery The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Piperazines in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions—allow for conformational flexibility and tunable basicity, which are critical for optimizing molecular interactions with biological targets like enzyme active sites and receptors.[2][3] When coupled with an aryl group, the resulting N-aryl piperazine motif is frequently found in agents targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][4]

The substituent at the N4 position of the piperazine ring plays a crucial role in modulating the molecule's overall properties. The 2-(methylsulfonyl)ethyl group, in particular, is a valuable pharmacophore. The sulfone moiety is a strong hydrogen bond acceptor and can significantly influence solubility, metabolic stability, and cell permeability. Its incorporation into a piperazine-containing drug candidate can therefore be a key strategy for enhancing pharmacokinetic profiles.

The construction of the critical C-N bond between the piperazine nitrogen and the aryl ring is most effectively achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[4][5][6] This powerful reaction has revolutionized synthetic chemistry by enabling the formation of C-N bonds under relatively mild conditions with broad functional group tolerance, largely supplanting harsher, more limited classical methods.[5][7] This guide provides a detailed examination of the reaction conditions, a step-by-step protocol, and troubleshooting advice for the successful coupling of 1-(2-(methylsulfonyl)ethyl)piperazine with various aryl halides.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][8] Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Activation and Oxidative Addition : The cycle begins with an active, low-valent Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. This Pd(0) complex reacts with the aryl halide (Ar-X) in an oxidative addition step, breaking the Ar-X bond and forming a new Pd(II) intermediate.[9]

  • Amine Coordination & Deprotonation : The piperazine derivative then coordinates to the palladium center. A base present in the reaction mixture deprotonates the newly coordinated piperazine's secondary amine, forming a palladium-amido complex.

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs pd0 L-Pd(0) (Active Catalyst) pda L-Pd(II)(Ar)(X) pd0->pda Oxidative Addition pdb [L-Pd(II)(Ar)(Amine)]+X- pda->pdb + Amine (Piperazine) pdc L-Pd(II)(Ar)(Amido) pdb->pdc + Base - HB+X- pdc->pd0 Reductive Elimination product Ar-Amine (Product) pdc->product aryl_halide Ar-X aryl_halide->pda amine Amine (Piperazine) amine->pdb base Base base->pdc

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: A Guide to Reaction Parameters

The success of the coupling reaction is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

ParameterRecommended Choice & Rationale
Palladium Precatalyst G3/G4 Palladacycles (e.g., BrettPhos Pd G3, RuPhos Pd G4): These are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Modern precatalysts are air-stable, easy to handle, and efficiently generate the active LPd(0) catalyst in a clean and controlled manner under mild basic conditions.[10][11] This leads to more reproducible results.
Ligand Bulky, Electron-Rich Biaryl Phosphines (e.g., RuPhos, BrettPhos, XantPhos): The choice of ligand is paramount. For coupling a secondary amine like piperazine, bulky and electron-donating ligands are required to stabilize the palladium center and facilitate both the oxidative addition and the crucial reductive elimination step.[10] RuPhos is an excellent starting point for secondary amines.[10] For less reactive aryl chlorides, more electron-rich ligands like tBuBrettPhos may be necessary.[10]
Base Strong, Non-Nucleophilic Bases (NaOtBu, KOtBu, LHMDS): A strong base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10] For Base-Sensitive Substrates: If the aryl halide contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures.[10]
Solvent Anhydrous, Aprotic Polar Solvents (Toluene, Dioxane, THF): The solvent must be able to dissolve the substrates and maintain the catalyst's activity. Toluene and 1,4-dioxane are widely used.[8] It is absolutely critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Aryl Halide Reactivity Reactivity Order: I > Br > OTf > Cl: The reactivity of the aryl halide significantly impacts the required reaction conditions. Aryl iodides and bromides are generally more reactive and couple under milder conditions. Aryl chlorides are more challenging due to the strength of the C-Cl bond and often require more active catalyst systems (i.e., more electron-rich ligands) and potentially higher temperatures.[10][12]
Temperature 80 - 110 °C: The reaction typically requires heating to drive the catalytic cycle efficiently. A reaction temperature of 100 °C is a good starting point for most aryl bromides.

Standard Laboratory Protocol

This protocol provides a general procedure for the coupling of 1-(2-(methylsulfonyl)ethyl)piperazine with an aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep add_solids Add Aryl Halide, Piperazine, Pd Precatalyst, Ligand, & Base to Oven-Dried Vial prep->add_solids add_solvent Add Anhydrous, Degassed Solvent via Syringe add_solids->add_solvent seal_react Seal Vial and Heat (e.g., 100 °C) with Stirring add_solvent->seal_react monitor Monitor Reaction Progress (TLC, LC-MS) seal_react->monitor cool_quench Cool to RT & Quench (e.g., with aq. NH4Cl) monitor->cool_quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate Dry (Na2SO4), Filter, & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for the coupling reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 1-(2-(methylsulfonyl)ethyl)piperazine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap

  • Standard laboratory glassware

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 1-(2-(methylsulfonyl)ethyl)piperazine (1.2 mmol) to the vial, followed by anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions if necessary) and analyzing them by TLC or LC-MS to check for the consumption of the aryl halide starting material.[10]

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated piperazine product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen or moisture contamination has deactivated the catalyst.Ensure all reagents and solvents are strictly anhydrous and that the reaction is maintained under a positive pressure of an inert gas. Use a fresh bottle of solvent and a reliable precatalyst.[10]
Inappropriate Ligand: The chosen ligand is not suitable for the specific aryl halide or amine.For challenging substrates like aryl chlorides, switch to a more electron-rich and bulky ligand (e.g., from RuPhos to tBuBrettPhos). Consult a ligand selection guide.[10]
Insufficient Base Strength: The base is not strong enough to deprotonate the amine-palladium complex efficiently.If using a weaker base like K₃PO₄, consider switching to NaOtBu. Ensure the base is finely ground to maximize surface area.[10]
Hydrodehalogenation Side Reaction: The aryl halide is reduced to the corresponding arene instead of coupling. This can be favored at high temperatures or with certain catalyst/ligand combinations.Lower the reaction temperature. Screen different ligands or reduce the catalyst loading. This side reaction can compete with the desired reductive elimination.[10]
Homocoupling Side Reaction: Dimerization of the aryl halide or the amine can occur.This is often promoted by specific catalyst systems or high concentrations. Try optimizing the catalyst loading and reaction temperature to minimize this pathway.[10]
Difficulty in Purification Complex Reaction Mixture: Presence of side products or unreacted starting materials.Ensure the reaction has gone to completion before workup. Re-evaluate the reaction conditions (ligand, base, temperature) to improve selectivity.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines, a critical scaffold in pharmaceutical research. The successful coupling of 1-(2-(methylsulfonyl)ethyl)piperazine with aryl halides hinges on the meticulous control of reaction parameters. By selecting an appropriate palladium precatalyst/ligand system, employing a strong non-nucleophilic base, and maintaining strictly anhydrous and anaerobic conditions, researchers can reliably and efficiently construct these valuable molecules. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to navigate the nuances of this powerful transformation.

References

  • Zheng, Y., & Dömling, A. (2020). Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts. PubMed.
  • Beutner, G. L., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Li, Y., et al. (2021). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Wang, C., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI.
  • Caron, S., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters.
  • Jiang, Y., et al. (2025). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters.
  • Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science.
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a a. ResearchGate.
  • Mishra, V., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Google Patents. (n.d.). US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Hussain, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • ResearchGate. (2026). Novel Aryl Substituted sulfonyl piperazine derivatives: Tandem one-pot multi component synthesis via palladium catalyzed Suzuki-Miyaura cross coupling, structure studies and evaluation of anticancer activity. ResearchGate.

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Method

Application Note: Strategic Solvent Selection for Reactions with 1-(2-(Methylsulfonyl)ethyl)piperazine Dihydrochloride

Abstract 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is a versatile building block in modern medicinal chemistry, valued for introducing the piperazine scaffold into novel therapeutic agents, particularly those...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is a versatile building block in modern medicinal chemistry, valued for introducing the piperazine scaffold into novel therapeutic agents, particularly those targeting neurological disorders.[1] As a dihydrochloride salt, its physicochemical properties present a unique set of challenges and opportunities for reaction design. The success of synthetic transformations involving this reagent is critically dependent on a strategic approach to solvent selection, which must balance the high polarity required to dissolve the starting salt with the specific solvent--solute interactions that govern the reactivity of the nucleophilic free base. This guide provides a comprehensive framework for navigating this challenge, explaining the causal relationships between solvent properties and reaction outcomes. It offers detailed protocols for both a general N-alkylation reaction and a systematic solvent screening process to empower researchers in drug development to optimize their synthetic routes.

Physicochemical Profile: The Dihydrochloride Dilemma

1-(2-(Methylsulfonyl)ethyl)piperazine is supplied as a dihydrochloride salt to enhance its stability and shelf-life.[1] This salt form (Figure 1) is a white, crystalline solid with a molecular weight of 265.2 g/mol .[1][2]

  • The Piperazine Core: A six-membered heterocyclic ring with two secondary amine nitrogens, which are the primary sites of nucleophilic reactivity.[3] The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to bind to multiple biological receptors.[3]

  • The Methylsulfonyl Group: This electron-withdrawing group modulates the basicity of the piperazine nitrogens.

  • The Dihydrochloride Salt: Both nitrogen atoms in the piperazine ring are protonated, forming ammonium chlorides. This ionic character dominates the molecule's physical properties.

The most critical consequence of its salt form is its solubility profile. Like most amine hydrochlorides, it is highly soluble in polar protic solvents such as water, methanol, and ethanol, but exhibits very poor solubility in less polar or aprotic solvents like acetonitrile, THF, or toluene.[4] This insolubility in many common organic solvents presents the central challenge: before the piperazine can act as a nucleophile, it must be dissolved and neutralized with a base to liberate the free amine.

The Core Challenge: Balancing Solubility and Nucleophilicity

The selection of a solvent for reactions involving 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride is not a trivial choice; it is a strategic decision that directly impacts reaction kinetics and yield. The ideal solvent system must reconcile two opposing requirements: dissolving the highly polar starting material and promoting the reactivity of the less polar, deprotonated nucleophile.

The overall transformation occurs in two conceptual stages:

  • Dissolution & Deprotonation: The ionic salt must dissolve sufficiently to interact with a base, which deprotonates the piperazinium ions to generate the nucleophilic free base.

  • Nucleophilic Attack: The liberated free base attacks an electrophile (e.g., an alkyl halide) in a nucleophilic substitution reaction, which is most often an S(_N)2 mechanism.[5]

The solvent's role is distinct and often contradictory in these two stages.

  • Polar Protic Solvents (e.g., H₂O, EtOH): Excel at dissolving the starting salt through strong ion-dipole interactions and hydrogen bonding.[6] However, these same hydrogen bonds can form a "solvation shell" around the deprotonated piperazine free base, stabilizing it and thereby reducing its nucleophilicity and slowing the rate of S(N)2 reactions.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN): Are ideal for promoting S(_N)2 reactions. They solvate the cationic counter-ion of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile (the free base), leaving it "naked" and highly reactive.[5][8] The primary drawback is their inability to effectively dissolve the dihydrochloride starting material.

This fundamental conflict necessitates a carefully considered solvent choice, as visualized in the decision workflow below.

cluster_start Initial State cluster_decision Core Solvent Dilemma cluster_pathways Solvent System Pathways cluster_outcome Expected Outcomes Start Reagent: 1-(2-(Ms)ethyl)piperazine·2HCl (Ionic Salt) Solubility Requirement 1: Maximize Solubility Start->Solubility Reactivity Requirement 2: Maximize Reactivity (SN2) Start->Reactivity Protic Pathway A: Polar Protic (e.g., Ethanol, IPA) Solubility->Protic Prioritize Dissolution Mixed Pathway C: Mixed System (e.g., IPA/DMF) Solubility->Mixed Aprotic Pathway B: Polar Aprotic (e.g., DMF, ACN) Reactivity->Aprotic Prioritize Nucleophilicity Reactivity->Mixed Compromise Protic_Outcome Good Solubility, Moderate Reactivity (May require heat) Protic->Protic_Outcome Aprotic_Outcome Poor Solubility, High Reactivity (Heterogeneous, slow initial phase) Aprotic->Aprotic_Outcome Mixed_Outcome Optimized Balance: Good solubility & reactivity Mixed->Mixed_Outcome

Caption: Solvent selection decision workflow.

Comparative Analysis of Solvent Systems

The optimal solvent is highly dependent on the specific electrophile and reaction conditions. The following table summarizes the advantages and disadvantages of common solvent classes.

Solvent ClassExamplesKey AdvantagesKey DisadvantagesBest For...
Polar Protic Ethanol, Isopropanol (IPA), WaterExcellent solubility for the dihydrochloride salt.[4] Relatively inexpensive and low toxicity.Reduces nucleophilicity via hydrogen bonding, potentially slowing S(_N)2 reactions.[6][7] May require higher temperatures or longer reaction times.Robust, scalable reactions where starting material solubility is the primary concern. Good for initial trials.
Polar Aprotic DMF, DMSO, AcetonitrileMaximizes nucleophilicity for faster S(_N)2 kinetics.[5][8] Good at dissolving organic electrophiles.Poor solubility for the dihydrochloride salt, leading to heterogeneous mixtures. Can be difficult to remove during work-up.Reactions with less reactive electrophiles where maximizing nucleophilicity is critical.
Apolar / Ethereal Toluene, THF, DioxaneUseful for specific applications like palladium-catalyzed couplings.[9]Very poor solubility for the salt. Generally unsuitable for standard nucleophilic substitution reactions.Highly specialized reactions, often requiring phase-transfer catalysts or anhydrous conditions.
Mixed Systems IPA/DMF, Ethanol/ACNBalanced properties: The protic component dissolves the salt, while the aprotic component enhances reactivity.Requires optimization of the solvent ratio for each specific reaction.Optimizing reactions that are sluggish in purely protic systems or heterogeneous in purely aprotic systems.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Polar Protic Solvent (Ethanol)

This protocol provides a reliable starting point for the N-alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine with a generic alkyl halide (R-X).

Materials:

  • 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride (1.0 eq)

  • Alkyl halide (R-X) (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.5 eq)

  • Ethanol (200 proof), anhydrous

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • TLC plates and appropriate eluent system (e.g., DCM/Methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-(methylsulfonyl)ethyl)piperazine dihydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.1 M with respect to the piperazine salt.

  • Initiate Stirring: Begin vigorous stirring. The mixture will be a slurry.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, filter it, and spot it against the starting material. The disappearance of the starting material and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Protocol 2: Parallel Solvent Screening for Reaction Optimization

This protocol allows for the efficient testing of multiple solvent systems to identify the optimal conditions for a specific transformation.

cluster_prep Preparation cluster_setup Parallel Reaction Setup cluster_run Execution & Analysis cluster_decision Decision Prep Weigh Reagents: - Piperazine·2HCl (1 eq) - Base (e.g., K2CO3, 2.5 eq) - Electrophile (1.05 eq) Vial1 Vial 1: Ethanol Prep->Vial1 Aliquot reagents into vials Vial2 Vial 2: Acetonitrile Prep->Vial2 Aliquot reagents into vials Vial3 Vial 3: DMF Prep->Vial3 Aliquot reagents into vials Vial4 Vial 4: IPA/DMF (4:1) Prep->Vial4 Aliquot reagents into vials Heat Heat all vials (e.g., 80 °C, 16h) with stirring Vial1->Heat Vial2->Heat Vial3->Heat Vial4->Heat Analysis Analyze each reaction by LC-MS: - % Conversion - Impurity Profile Heat->Analysis Decision Select optimal solvent for scale-up Analysis->Decision

Caption: Experimental workflow for parallel solvent screening.

Procedure:

  • Preparation: In 4 separate, appropriately sized reaction vials equipped with small magnetic stir bars, place equal amounts of 1-(2-(methylsulfonyl)ethyl)piperazine dihydrochloride, base (e.g., K₂CO₃), and the desired electrophile.

  • Solvent Addition: To each vial, add one of the selected solvents or solvent mixtures (e.g., Vial 1: Ethanol; Vial 2: Acetonitrile; Vial 3: DMF; Vial 4: 4:1 IPA/DMF) to achieve the same reaction concentration in each.

  • Reaction: Seal the vials and place them in a parallel synthesis block or a heated oil bath on a multi-position stirrer plate. Heat all reactions to the same temperature (e.g., 80 °C) for a set period (e.g., 16 hours).

  • Analysis (Self-Validation): After cooling, take a small, measured aliquot from each vial, dilute with a suitable solvent (like methanol), filter, and analyze by LC-MS.

  • Evaluation: Compare the results based on the percent conversion of starting material to product and the purity profile. The solvent system that provides the highest conversion with the fewest byproducts is the optimal choice for scaling up the reaction.

Conclusion

The effective use of 1-(2-(methylsulfonyl)ethyl)piperazine dihydrochloride in organic synthesis is fundamentally linked to a rational solvent selection strategy. Researchers must navigate the trade-off between the high polarity needed to dissolve the starting salt and the solvent properties that promote the intrinsic reactivity of the deprotonated piperazine nucleophile. While polar protic solvents like ethanol offer a robust and reliable starting point by ensuring homogeneity, polar aprotic solvents may be required to accelerate sluggish reactions. For challenging transformations, the use of mixed solvent systems often provides the best compromise, delivering an optimal balance of solubility and reactivity. By employing the systematic screening protocol outlined here, scientists can efficiently identify the ideal conditions, leading to higher yields, improved purity, and more scalable synthetic processes in their drug discovery and development efforts.

References

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 439-444. Retrieved from [Link]

  • Filo. (2025). Solvent plays an important role in nucleophilic substitution reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Lin, P.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]

  • Zahoránszky-Kohalmi, G., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2001). Committee for Veterinary Medicinal Products: Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Piperidin-1-yl-ethyl)-piperazine. Retrieved from [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Wuxi Qianhao Biopharma. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved from

  • Fun, H.-K., et al. (2009). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Retrieved from [Link]

  • Suryavanshi, H., & Rathore, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

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Application

Application Notes and Protocols: Buchwald-Hartwig Amination with 1-(2-(Methylsulfonyl)ethyl)piperazine

Authored by: A Senior Application Scientist Introduction: The Strategic Incorporation of the Sulfonylpiperazine Moiety In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of the Sulfonylpiperazine Moiety

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, frequently incorporated to modulate physicochemical properties such as solubility and to introduce key pharmacophoric interactions.[1][2] The specific introduction of a methylsulfonyl ethyl group onto the piperazine ring, yielding 1-(2-(methylsulfonyl)ethyl)piperazine, offers medicinal chemists a unique handle to further fine-tune these properties. The sulfone group, being a strong hydrogen bond acceptor, can significantly impact aqueous solubility and metabolic stability. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of C-N bond formation, providing a versatile and efficient method for the arylation of a wide array of amines, including complex piperazine derivatives.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to couple 1-(2-(methylsulfonyl)ethyl)piperazine with various aryl and heteroaryl halides, a key transformation in the synthesis of novel pharmaceutical candidates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and, in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as it influences the stability of the palladium complexes and the rates of the individual steps in the catalytic cycle.[5]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (L-Pd(II)(Ar)(X)(Amine)) OxAdd->AmineCoord Amine (R2NH) Amido Palladium Amido Complex (L-Pd(II)(Ar)(NR2)) AmineCoord->Amido Base, -HX Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido->Product Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Reduction ArylHalide Aryl Halide (Ar-X) Amine Amine (R2NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Starting Protocol for Aryl Bromides

This protocol provides a general starting point for the coupling of 1-(2-(methylsulfonyl)ethyl)piperazine with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-(2-(Methylsulfonyl)ethyl)piperazine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 1-(2-(methylsulfonyl)ethyl)piperazine (if solid), palladium precatalyst, and base to the oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe. If 1-(2-(methylsulfonyl)ethyl)piperazine is a liquid, add it at this stage.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Parameters for Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides guidance on the selection of catalysts, ligands, bases, and solvents.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3Modern palladacycle precatalysts are often more efficient and air-stable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] They readily form the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhos, SPhosThe choice of ligand is crucial and substrate-dependent. For secondary cyclic amines like piperazines, RuPhos is often a good starting point.[6] Bulky, electron-rich phosphine ligands are generally effective.[5]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are commonly used.[6] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[6]
Solvent Toluene, Dioxane, THF, t-BuOHThe solvent should be anhydrous and degassed. Toluene and dioxane are common choices for their ability to dissolve the reactants and their relatively high boiling points.
Temperature 80-120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate.[7] For highly reactive substrates or when using very active catalyst systems, lower temperatures may be sufficient.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand or base; Poor substrate reactivity (e.g., aryl chlorides).Ensure an active precatalyst is used. Screen a panel of ligands and bases. For less reactive aryl halides, consider using a more electron-rich and bulky ligand and higher temperatures.[6]
Hydrodehalogenation The aryl halide is reduced to the corresponding arene.This side reaction can be minimized by optimizing the reaction temperature and catalyst loading. In some cases, changing the ligand or base can suppress this pathway.
Homocoupling Dimerization of the aryl halide.This is often observed at higher temperatures. Reducing the reaction temperature or catalyst loading may mitigate this side reaction.
Catalyst Decomposition The presence of coordinating functional groups on the substrate; High temperatures.The sulfone group in 1-(2-(methylsulfonyl)ethyl)piperazine is generally well-tolerated. However, if catalyst decomposition is suspected, a more robust ligand or lower reaction temperature should be considered.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl piperazines. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved with 1-(2-(methylsulfonyl)ethyl)piperazine. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Chen, C. Y., & Diao, T. (2016).
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Gommet, C., et al. (2020). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 776-788.
  • ChemSpider. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Royal Society of Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 23, 2026, from [Link]

  • Powers, D. C., & Ritter, T. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(9), 2948–2951.
  • Li, Z., et al. (2019).
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford.
  • Procter, D. J., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
  • Trost, B. M., & Dong, G. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 768–771.
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • Karch, R., et al. (2011). Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols. Tetrahedron Letters, 52(40), 5153-5156.
  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 363–372.
  • Kilbile, J. T., et al. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ChemMedChem, 19(24), e202400601.
  • Winkler, J. D., et al. (2012).
  • Zahrt, A. F., et al. (2020). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling.
  • Le, C. M., et al. (2021). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Catalysis Science & Technology, 11(18), 6176-6182.
  • Renzi, G., et al. (2024).
  • Renzi, G., et al. (2024, November 8). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 1-(2-(Methylsulfonyl)ethyl)piperazine Alkylation Reactions

Welcome to the technical support guide for optimizing the alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your desired N-alkylated products.

Introduction to the Reaction and its Challenges

The N-alkylation of piperazine derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules.[1] 1-(2-(Methylsulfonyl)ethyl)piperazine is a particularly interesting starting material due to the presence of the sulfone moiety, which can influence the molecule's physicochemical properties. However, the alkylation of this substrate is not without its difficulties. The primary challenge lies in controlling the reactivity of the two nitrogen atoms within the piperazine ring, which can lead to a mixture of mono- and di-alkylated products, as well as potential side reactions.

This guide will provide a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address the problems you may be encountering in the lab.

Q1: My reaction is producing a low yield of the desired mono-alkylated product and a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

This is the most frequent issue encountered in piperazine alkylation. The initial N-alkylation can sometimes activate the second nitrogen, making it more susceptible to alkylation. Here are several strategies to favor mono-alkylation:

Cause & Solution 1: Stoichiometry and Reaction Control

  • Expertise & Experience: The simplest approach is to manipulate the stoichiometry of your reactants. Using a large excess of the piperazine starting material can statistically favor the mono-alkylated product. However, this can make purification challenging due to the need to remove large quantities of unreacted starting material.

  • Recommendation: Start with a 2-3 fold excess of 1-(2-(methylsulfonyl)ethyl)piperazine relative to your alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

Cause & Solution 2: Protecting Group Strategy

  • Expertise & Experience: A more robust method for ensuring mono-alkylation is to temporarily "block" one of the piperazine nitrogens with a protecting group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[2][3] This strategy involves a three-step sequence: protection, alkylation, and deprotection.

  • Trustworthiness: This method provides excellent control and generally leads to cleaner reactions and simpler purifications. The Boc group can be selectively introduced and then removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are typically orthogonal to many other functional groups.

Cause & Solution 3: Reductive Amination

  • Expertise & Experience: Instead of using an alkyl halide, consider an alternative synthetic route: reductive amination. This involves reacting the piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2]

  • Trustworthiness: Reductive amination is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts, which can be a problematic side reaction with alkyl halides.[3]

StrategyAdvantagesDisadvantages
Excess Piperazine Simple, one-step reaction.Can lead to difficult purification.
Protecting Group High selectivity for mono-alkylation, clean reaction profile.Adds two steps to the synthesis (protection and deprotection).
Reductive Amination High selectivity, avoids over-alkylation and quaternary salt formation.Requires an aldehyde or ketone as the electrophile.
Q2: The reaction is sluggish or not proceeding to completion. What factors could be hindering the reaction rate?

Several factors can contribute to a slow reaction. Let's break down the most common culprits.

Cause & Solution 1: Inadequate Base

  • Expertise & Experience: The base plays a crucial role in deprotonating the piperazine nitrogen, making it nucleophilic enough to attack the alkylating agent. An insufficiently strong or sterically hindered base can slow down the reaction.

  • Recommendation: For alkyl halides, common and effective bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). If the reaction is still slow, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or a hydride base (e.g., NaH) could be employed, though with caution to avoid side reactions.

Cause & Solution 2: Poor Solvent Choice

  • Expertise & Experience: The solvent influences the solubility of your reactants and the stability of the transition state. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile.[4]

  • Trustworthiness: A study on the reaction between piperazine and benzyl bromide showed that the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability all impact the reaction rate.[4] If your reactants are not fully dissolved, the reaction will be slow. Ensure you are using a solvent in which all components are soluble at the reaction temperature.

Cause & Solution 3: Low Reaction Temperature

  • Expertise & Experience: Alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with little to no conversion, gradually increasing the temperature is a logical next step.

  • Recommendation: Try heating the reaction to 50-80 °C. Monitor the reaction for both product formation and the appearance of any degradation products. In some cases, microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction.

Q3: I'm observing the formation of an unknown impurity. How can I identify and minimize it?

The appearance of unexpected byproducts can be frustrating. Here are some common sources of impurities and how to address them.

Cause & Solution 1: Reaction with the Solvent

  • Expertise & Experience: Some polar aprotic solvents, particularly DMF and DMSO, can decompose at elevated temperatures or in the presence of strong bases, leading to impurities that can react with your starting materials.[2]

  • Recommendation: If you suspect solvent-related impurities, try switching to a more robust solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP).

Cause & Solution 2: Quaternary Salt Formation

  • Expertise & Experience: If you are attempting a di-alkylation or if your mono-alkylated product is particularly nucleophilic, a third alkylation can occur, leading to a quaternary ammonium salt. These salts are often highly polar and may be difficult to isolate or characterize.

  • Trustworthiness: This is more likely with highly reactive alkylating agents like methyl iodide or benzyl bromide. Using a less reactive alkylating agent (e.g., a chloride instead of an iodide) or employing reductive amination can mitigate this issue.[3]

Cause & Solution 3: Intramolecular Reactions

  • Expertise & Experience: If your alkylating agent contains another reactive functional group, an intramolecular reaction may occur.

  • Recommendation: Carefully analyze the structure of your alkylating agent for any potential intramolecular reactivity. If this is a possibility, you may need to protect the other functional group before performing the alkylation.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of 1-(2-(Methylsulfonyl)ethyl)piperazine using an Alkyl Halide

This protocol provides a general starting point. The specific base, solvent, and temperature may need to be optimized for your particular substrate.

  • Reactant Preparation: To a solution of 1-(2-(methylsulfonyl)ethyl)piperazine (2.0 equivalents) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M), add a base (e.g., K₂CO₃, 2.2 equivalents).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine starting material. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Protocol 2: Boc-Protection of 1-(2-(Methylsulfonyl)ethyl)piperazine
  • Reactant Preparation: Dissolve 1-(2-(methylsulfonyl)ethyl)piperazine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM, 0.5 M).

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in DCM to the piperazine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude Boc-protected piperazine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1-(2-(Methylsulfonyl)ethyl)piperazine + Alkyl Halide react Stir at RT or Heat start->react base Base (e.g., K2CO3) base->react solvent Solvent (e.g., ACN) solvent->react monitor Monitor by TLC/LC-MS react->monitor filter Filter Salts monitor->filter Reaction Complete concentrate Concentrate filter->concentrate extract Aqueous Extraction concentrate->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General workflow for the N-alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine.

Troubleshooting Logic

G cluster_issues cluster_solutions_conversion cluster_solutions_selectivity cluster_solutions_impurity start Low Yield or Impure Product low_conversion Low Conversion start->low_conversion poor_selectivity Poor Selectivity (Di-alkylation) start->poor_selectivity impurity Unknown Impurity start->impurity check_base Increase Base Strength or Concentration low_conversion->check_base change_solvent Change Solvent low_conversion->change_solvent increase_temp Increase Temperature low_conversion->increase_temp excess_piperazine Use Excess Piperazine poor_selectivity->excess_piperazine boc_protect Use Boc-Protecting Group poor_selectivity->boc_protect reductive_amination Switch to Reductive Amination poor_selectivity->reductive_amination check_solvent_stability Check Solvent Stability impurity->check_solvent_stability change_alkylating_agent Change Alkylating Agent impurity->change_alkylating_agent analyze_side_reactions Analyze for Intramolecular Reactions impurity->analyze_side_reactions end Optimized Reaction check_base->end change_solvent->end increase_temp->end excess_piperazine->end boc_protect->end reductive_amination->end check_solvent_stability->end change_alkylating_agent->end analyze_side_reactions->end

Caption: A decision tree for troubleshooting common alkylation issues.

Frequently Asked Questions (FAQs)

Q: Can I perform a di-alkylation of 1-(2-(methylsulfonyl)ethyl)piperazine in one step?

A: Yes, di-alkylation can typically be achieved by using at least two equivalents of the alkylating agent and a suitable base. You may also need to use higher temperatures and longer reaction times to drive the reaction to completion.

Q: My product is very water-soluble, making extraction difficult. What can I do?

A: The basic nitrogens of the piperazine ring can lead to high water solubility, especially if the product is protonated. Try adjusting the pH of the aqueous layer to be basic (pH > 10) with a base like NaOH before extraction to ensure your product is in its free base form. If it is still too water-soluble, you may need to use a more polar extraction solvent like n-butanol or perform a salt precipitation.

Q: Are there any catalysts that can improve this reaction?

A: While traditional SN2 alkylations are not typically catalyzed, certain phase-transfer catalysts can be beneficial, especially if you have solubility issues between an aqueous and an organic phase. For more complex couplings, such as N-arylation, transition metal catalysts like palladium are often employed in what is known as the Buchwald-Hartwig amination.

Q: How does the methylsulfonyl group affect the reactivity of the piperazine?

A: The electron-withdrawing nature of the sulfone group will decrease the basicity and nucleophilicity of the piperazine nitrogens to some extent compared to an unsubstituted piperazine. This might mean that slightly more forcing conditions (e.g., a stronger base or higher temperature) are required for the alkylation to proceed efficiently.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 1-(2-(Methylsulfonyl)ethyl)piperazine

Ticket ID: #EXT-MSP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Low recovery and pH optimization for 1-(2-(Methylsulfonyl)ethyl)piperazine free base Executive Summary This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EXT-MSP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Low recovery and pH optimization for 1-(2-(Methylsulfonyl)ethyl)piperazine free base

Executive Summary

This guide addresses the extraction challenges associated with 1-(2-(Methylsulfonyl)ethyl)piperazine , a highly polar secondary amine intermediate. Users frequently encounter low yields during liquid-liquid extraction (LLE) due to the molecule's "amphiphilic-like" behavior: the basic piperazine ring prefers the organic phase only at high pH, while the polar methylsulfonyl (


) moiety anchors the molecule in the aqueous phase.

This document provides a validated protocol to overcome these competing physicochemical properties using pH manipulation , salting-out effects , and solvent selection .

Module 1: The Science of Solubility (Root Cause Analysis)

To optimize extraction, we must first understand the ionization states of the molecule.

The pKa Trap

Piperazine derivatives typically exhibit two pKa values. For 1-(2-(Methylsulfonyl)ethyl)piperazine:

  • 
     (Distal Nitrogen):  Secondary amine, pKa 
    
    
    
    9.2 – 9.6 (slightly lower than unsubstituted piperazine due to the electron-withdrawing sulfone).
  • 
     (Proximal Nitrogen):  Tertiary amine, pKa 
    
    
    
    4.5 – 5.0.

The Critical Error: Many researchers adjust the pH to 10 (just above the pKa), assuming this neutralizes the amine. However, logarithmic dissociation means that at pH 10, a significant fraction (


 10-20%) may still be protonated or hydrogen-bonded to water, resisting extraction.
The Polarity Anchor

Even when fully deprotonated (free base), the methylsulfonyl group is a strong hydrogen bond acceptor with a high dipole moment. This makes the "free base" unusually water-soluble compared to simple alkyl-piperazines. Standard non-polar solvents (Hexane, Ether) will result in near-zero recovery.

Visualization: Species Distribution

The following diagram illustrates the ionization state relative to pH.

SpeciesDistribution cluster_legend Extraction Sweet Spot Acid Acidic pH (< 4) Fully Protonated (+2) (Water Soluble) Neutral Neutral pH (7-8) Mono-Protonated (+1) (Water Soluble) Acid->Neutral Add Base (Pass pKa1 ~5) Basic Basic pH (> 12) Free Base (Neutral) (Organic Soluble*) Neutral->Basic Add Base (Pass pKa2 ~9.5)

Figure 1: Ionization states of 1-(2-(Methylsulfonyl)ethyl)piperazine. Effective extraction is only possible in the green zone (pH > 12).

Module 2: Troubleshooting Guide & FAQs

Ticket #404: "I adjusted pH to 10, but my yield is < 20%."

Diagnosis: Insufficient basification. Solution: The Rule of Thumb for quantitative extraction is pH = pKa + 2 .

  • Target pH: 12.0 – 13.0 .

  • Reagent: Use 5M or 10M NaOH. Do not use weak bases like Bicarbonate or Carbonate; they will not drive the equilibrium far enough for this specific amine.

Ticket #502: "Which solvent should I use? Ether isn't working."

Diagnosis: Solvent polarity mismatch. Solution: The sulfone group repels non-polar solvents.

  • Recommended: Dichloromethane (DCM) or Chloroform (

    
    ) . These chlorinated solvents are polar enough to solvate the sulfone group but immiscible with water.
    
  • Alternative: If chlorinated solvents are restricted, use n-Butanol (requires evaporation of high boiling solvent) or Ethyl Acetate (repeat extractions 4-5 times).

  • Avoid: Diethyl ether, Hexanes, Pentane.

Ticket #505: "I have a stubborn emulsion."

Diagnosis: Common with basic piperazine extractions due to surfactant-like properties at high pH. Solution:

  • Filtration: Pass the biphasic mixture through a Celite pad.

  • Brine Wash: Add saturated NaCl (see Protocol below). This increases the ionic strength of the aqueous layer, forcing organics out ("Salting Out").

Module 3: Optimized Extraction Protocol

This protocol assumes you are starting with the dihydrochloride salt in water or an acidic reaction mixture.

Materials Required[1][2][3][4]
  • Base: 10N NaOH (Sodium Hydroxide)

  • Salt: Solid NaCl (Sodium Chloride)

  • Solvent: Dichloromethane (DCM)

  • Drying Agent: Anhydrous

    
     (Sodium Sulfate)
    
Step-by-Step Workflow
StepActionTechnical Rationale
1 Dissolution Dissolve crude salt in minimal distilled water.
2 Basification Add 10N NaOH dropwise with cooling (ice bath) until pH

12.5
.
3 Salting Out Add solid NaCl until the solution is saturated (undissolved salt remains).
4 Extraction Extract with DCM (

Volume of aqueous layer). Shake vigorously.
5 Drying Combine organic layers and dry over

for 15 mins.
6 Concentration Filter and evaporate solvent under reduced pressure (Rotovap).
Workflow Diagram

ExtractionWorkflow Start Start: Acidic Aqueous Solution (Dihydrochloride Salt) AdjustPH Adjust pH to > 12.5 (Using 10N NaOH) Start->AdjustPH SaltOut Saturate with NaCl (Salting Out Effect) AdjustPH->SaltOut Extract Extract with DCM (3x) (Chlorinated Solvent Essential) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Final Evaporate Solvent Yield: Free Base Oil/Solid Dry->Final

Figure 2: Optimized workflow for extracting polar piperazine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analogous physicochemical properties). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data, 54(10), 2914–2917.[3] Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for "Salting Out" and amine extraction methodologies).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2-(Methylsulfonyl)ethyl)piperazine Derivatives

Executive Summary: The "Polarity Paradox" Welcome to the Technical Support Center. If you are working with 1-(2-(Methylsulfonyl)ethyl)piperazine , you are likely encountering difficulty balancing solubility.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Paradox"

Welcome to the Technical Support Center. If you are working with 1-(2-(Methylsulfonyl)ethyl)piperazine , you are likely encountering difficulty balancing solubility. This molecule presents a "polarity paradox":

  • The Piperazine Ring: A secondary amine (

    
    ) that is highly basic and polar.
    
  • The Sulfone Group (

    
    ):  A strong hydrogen bond acceptor with a high dipole moment, yet thermally stable and non-basic.
    

The Result: The free base is often a viscous oil or low-melting solid that resists crystallization in non-polar solvents (hexane) but is too soluble in polar solvents (methanol).

Our Recommendation: For robust purification, we strongly advise converting the free base to the dihydrochloride (2HCl) or monohydrochloride (HCl) salt prior to recrystallization. If you must purify the free base, distillation or specific solvent slurries are required.[1]

Decision Matrix: Solvent Selection

Do not guess. Use this logic tree to select your solvent system based on your compound's current state.

SolventSelection Start Current State of Material State Is it a Salt or Free Base? Start->State FreeBase Free Base (Oil/Low MP Solid) State->FreeBase Salt HCl / Methanesulfonate Salt State->Salt Distill Can you distill? (BP > 150°C) FreeBase->Distill VacDistill High Vacuum Distillation (0.1 - 1 mmHg) Distill->VacDistill Yes CrystBase Crystallization Attempt Distill->CrystBase No (Decomposes) SolventBase Solvent: Isopropyl Alcohol (IPA) or EtOAc/Heptane CrystBase->SolventBase SolubilityCheck Solubility in Boiling EtOH? Salt->SolubilityCheck Soluble Yes: Use Ethanol/IPA SolubilityCheck->Soluble Insoluble No: Use MeOH or EtOH + H2O (9:1) SolubilityCheck->Insoluble

Figure 1: Decision tree for selecting purification method based on chemical state.

Validated Protocols

Protocol A: Recrystallization of the Hydrochloride Salt (Recommended)

Best for: High purity requirements (>99%) and removal of colored impurities.

The Chemistry: The ionic lattice of the HCl salt disrupts the amorphous nature of the sulfone-piperazine interaction, forcing a crystalline solid.

Reagents:

  • Crude 1-(2-(Methylsulfonyl)ethyl)piperazine (converted to HCl salt).

  • Primary Solvent: Ethanol (Absolute or 95%) or Methanol.

  • Anti-Solvent (Optional): Diethyl Ether or Acetone.

Step-by-Step:

  • Dissolution: Place 10g of crude salt in a flask. Add Ethanol (95%) (approx. 5-10 mL/g) and heat to reflux (

    
    C).
    
    • Critical Check: If the solid does not dissolve in 15 mL/g of boiling ethanol, add Water dropwise until clear. Do not exceed 10% water volume.

  • Hot Filtration: If black specks or turbidity persist, filter the hot solution through a pre-warmed Celite pad to remove inorganic salts (e.g., NaCl from workup).

  • Nucleation: Allow the clear filtrate to cool slowly to room temperature with gentle stirring.

    • Troubleshooting: If no crystals form at

      
      C, scratch the glass or add a seed crystal.
      
  • Maximizing Yield: Cool the flask to

    
    C (ice bath) for 2 hours.
    
  • Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol or Acetone .

  • Drying: Dry under vacuum at

    
    C. Sulfones can trap solvents; ensure constant weight is achieved.
    
Protocol B: Purification of the Free Base

Best for: Intermediate steps where salt formation is undesirable.

The Chemistry: The free base is lipophilic enough for organic solvents but the sulfone makes it too polar for pure alkanes. We use a "Polarity Wedge" strategy.

Solvent System: Isopropyl Alcohol (IPA) (Single solvent) or Ethyl Acetate (EtOAc) / Heptane (Solvent/Anti-solvent).

Step-by-Step:

  • Dissolve the crude oil/solid in a minimum amount of hot IPA (

    
    C) or EtOAc  (
    
    
    
    C).
  • Charcoal Treatment (Highly Recommended): Piperazine derivatives often oxidize to yellow N-oxides. Add activated carbon (5 wt%), stir for 10 mins at reflux, and hot filter.

  • Anti-Solvent Addition:

    • If using EtOAc: Remove from heat. While still hot, add Heptane dropwise until a faint permanent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear it.

  • Slow Cooling: Wrap the flask in a towel to cool slowly. Rapid cooling will result in an oil (see Troubleshooting).

Troubleshooting Guide: "Oiling Out"

Issue: The product separates as a second liquid layer at the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding hexane to a methanol solution).

The "Re-Heat & Seed" Recovery Method:

OilingOut Error Oiling Out Occurs Step1 Re-heat to Reflux (Dissolve Oil) Error->Step1 Step2 Add More Good Solvent (Increase Solubility) Step1->Step2 Step3 Cool Very Slowly (Insulate Flask) Step2->Step3 Step4 Seed at Cloud Point Step3->Step4

Figure 2: Workflow to recover from Liquid-Liquid Phase Separation (LLPS).

Specific Fixes:

  • The Trituration Trick: If the oil refuses to crystallize, decant the supernatant solvent. Add Diethyl Ether or MTBE to the oil and scratch vigorously with a glass rod. This often induces solidification.

  • Water Content: If using alcohols, ensure they are dry. Excess water increases the solubility of the impurity profile and promotes oiling.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorinated Solvents (DCM/Chloroform)? A: Generally, no . While the compound dissolves well in DCM, it is too soluble. You will struggle to get it back out without evaporating to dryness (which yields a film, not crystals). DCM is useful only for extraction, not recrystallization.

Q: My crystals are yellow. How do I fix this? A: Piperazines are prone to air oxidation.

  • Recrystallize again using activated charcoal .

  • Add a pinch of sodium metabisulfite or EDTA during the aqueous workup prior to crystallization to chelate metals that catalyze oxidation.

Q: Why is the melting point broad (e.g., 155-165°C)? A: This indicates a mixture of salt forms (e.g., mono-HCl vs. di-HCl) or trapped solvent.

  • Fix: Reslurry the solid in refluxing ethanol for 1 hour (swish purification) to equilibrate the salt form, then filter hot.

Solvent Data Table

SolventBoiling Point (°C)Polarity IndexSuitability (Free Base)Suitability (HCl Salt)
Ethanol 785.2Moderate (High Sol)Excellent
Methanol 655.1Poor (Too Soluble)Good (If salt is insoluble in EtOH)
Isopropanol (IPA) 823.9Good Moderate
Ethyl Acetate 774.4GoodPoor (Insoluble)
Heptane 980.1Anti-SolventAnti-Solvent
Water 10010.2Poor (Oiling Risk)Co-solvent only (<10%)

References

  • Pfizer Inc. (1994). Process for the preparation of ziprasidone. U.S. Patent 5,312,925.[2] Link (Describes purification of piperazine-sulfone intermediates via IPA slurries).

  • Pfizer Inc. (1988). N-(heteroaryl)piperazinylalkyl-oxindoles. European Patent EP 0 281 309 B1.[3] Link (Foundational chemistry for benzisothiazolyl piperazine derivatives).

  • Zhejiang Huahai Pharmaceutical. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN Patent 103254153B. Link (Details purification of hydrophilic piperazine derivatives using vacuum distillation and alcohol recrystallization).

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link (General protocol for solvent/anti-solvent techniques).

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. Link (Solvent polarity and selection logic).

Sources

Optimization

Technical Support Center: Controlling Hygroscopicity of Methylsulfonylethyl Piperazine 2HCl

Status: Operational Ticket ID: MSP-2HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Emergency Triage: "My Batch is Turning into a Liquid" If you are currently staring at a batc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MSP-2HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Emergency Triage: "My Batch is Turning into a Liquid"

If you are currently staring at a batch of 1-(2-(methylsulfonyl)ethyl)piperazine dihydrochloride (MSEP[1]·2HCl) that is clumping, sticking to the spatula, or deliquescing (turning into a liquid) on the balance, stop immediately.

Immediate Actions:

  • Seal the Container: Do not attempt to weigh more. The kinetics of moisture sorption for piperazine dihydrochlorides can be rapid at

    
     Relative Humidity (RH).
    
  • Assess the Damage:

    • Minor Clumping: Recoverable via vacuum drying (See Protocol A ).

    • Deliquescence (Liquid Layer): Requires recrystallization (See Protocol B ).

  • Check Environment: If your lab humidity is

    
    , you cannot handle this material on an open bench. Move to a glove box or use a simplistic "glove bag" setup with nitrogen purge.
    

Module 1: The Root Cause (Why is this happening?)

The Science of "Wet" Salts

MSEP·2HCl is a salt formed from a diamine (piperazine) and a strong acid (HCl). The primary driver of its hygroscopicity is often amorphous content .

  • Crystalline vs. Amorphous: A perfectly crystalline lattice presents a minimized surface area and stable energy state, resisting water intrusion. Amorphous regions (often caused by rapid precipitation or crash-cooling) have high free energy and "vacancies" that greedily absorb water molecules from the air to lower that energy.

  • The 2HCl Factor: Dihydrochloride salts of piperazines have high lattice energies but also high aqueous solubility. Once a monolayer of water adsorbs to the surface, it forms a saturated solution that pulls more water from the air (deliquescence) if the ambient humidity exceeds the Critical Relative Humidity (CRH) of the salt.

Module 2: Synthesis & Purification (The "Fix")

To permanently reduce hygroscopicity, you must maximize crystallinity. "Crash" precipitation (e.g., adding ether rapidly to a methanol solution) traps amorphous material.

Protocol B: Thermodynamic Recrystallization

Objective: Convert amorphous/sticky solid into defined, free-flowing needles/prisms.

Reagents:

  • Crude MSEP·2HCl[2]

  • Solvent A: Methanol (MeOH) - Good solubility[3]

  • Solvent B: Isopropyl Alcohol (IPA) - Anti-solvent

Step-by-Step:

  • Dissolution: Dissolve the "wet" or sticky salt in the minimum amount of boiling MeOH. (Approx. 3-5 mL per gram).

  • Reflux: Hold at reflux for 10 minutes to ensure all amorphous aggregates are broken.

  • Hot Filtration (Optional): If insoluble particles exist, filter hot through a sintered glass funnel.

  • Seeding (Critical): Remove from heat. If you have a known dry crystal, add a speck now.

  • Anti-Solvent Addition: Slowly add hot IPA (approx. equal volume to MeOH) until a faint turbidity persists.

  • Controlled Cooling: Do NOT put this in an ice bath immediately. Wrap the flask in a towel and let it cool to room temperature over 2-3 hours. This slow cooling promotes ordered crystal growth.

  • Final Chill: Once at room temp, place in a fridge (

    
    ) for 2 hours.
    
  • Isolation: Filter under a nitrogen blanket (if possible) or rapidly on a Buchner funnel. Wash with cold anhydrous IPA .

Module 3: Drying & Storage (The "How")

Protocol A: Aggressive Vacuum Drying

Objective: Remove surface and bound water without degrading the molecule.

Equipment: Vacuum oven, Phosphorus Pentoxide (


) or KOH pellets.
  • Tray Setup: Spread the salt thin. Do not dry in a deep beaker; use a wide crystallization dish.

  • Desiccant: Place a tray of

    
     (for water removal) and a small beaker of KOH (to neutralize any trace HCl off-gassing) in the bottom of the oven.
    
  • Parameters:

    • Temp:

      
      . (Avoid 
      
      
      
      to prevent HCl loss/disproportionation).
    • Pressure:

      
       mbar.
      
    • Time: 12–24 hours.

  • Verification: Check weight loss. If loss

    
    , verify by NMR that you haven't lost the 2HCl stoichiometry (i.e., ensure it hasn't become a monohydrochloride).
    
Visual Workflow: Hygroscopicity Management

HygroscopicityControl cluster_Purification Purification Phase cluster_Drying Drying Phase Start Start: Sticky/Wet MSEP·2HCl Analyze Analyze Form (XRPD / Visual) Start->Analyze Recryst Recrystallize (MeOH/IPA Slow Cool) Analyze->Recryst Amorphous/Gummy VacOven Vac Oven (50°C) w/ P2O5 Analyze->VacOven Crystalline but Damp Filter Filter under N2 Recryst->Filter Filter->VacOven QC QC: Check Stoichiometry (AgNO3 Titration) VacOven->QC QC->Recryst Fail (Trapped Solvent) Storage Store: Tightly Sealed Desiccator/Glovebox QC->Storage Pass

Figure 1: Workflow for converting sticky/hygroscopic crude material into stable crystalline solid.

Module 4: Handling & Weighing (SOPs)

User Question: "How do I weigh this for a reaction without it gaining 10% mass in water weight?"

The "Subtractive Weighing" Technique: Never weigh hygroscopic salts directly onto an open weigh boat on the balance.

  • Tare a capped vial containing your bulk MSEP·2HCl.[2]

  • Remove the approximate amount needed quickly (outside the balance, ideally in a dry bag).

  • Recap immediately.

  • Weigh the vial again.

  • Calculate: (Initial Weight) - (Final Weight) = Mass added to reaction.

    • Why? This minimizes the exposure of the bulk stock to air.[4] The material inside the reaction vessel might absorb water, but since it's going into solution anyway, the mass transfer was accurate.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of Methanol for recrystallization?

  • Answer: Yes, but MSEP·2HCl is often less soluble in Ethanol than Methanol. You may need a larger volume of Ethanol/Water (95:5). However, water in the solvent system makes drying harder. Anhydrous Methanol/IPA is superior for moisture control.

Q2: I dried it at 100°C and the melting point changed. What happened?

  • Answer: You likely caused HCl dissociation . Piperazine salts can lose HCl at high temperatures under vacuum, converting from the dihydrochloride to a mixed mono/dihydrochloride species. Always dry at moderate temps (

    
    ) under high vacuum rather than high heat.
    

Q3: Can I lyophilize (freeze-dry) this salt?

  • Answer: Yes, but be careful. Lyophilization often produces a fluffy, amorphous powder. While dry, this form is kinetically much more hygroscopic than the crystalline form. If you lyophilize, expect to handle the resulting powder exclusively in a glovebox.

Q4: What is the Critical Relative Humidity (CRH) for this compound?

  • Answer: While specific data for MSEP·2HCl is proprietary to specific batches, piperazine dihydrochlorides generally exhibit a CRH between 30-45% RH . If your lab humidity is above this threshold, the salt will spontaneously absorb water.

Summary Data Table: Solvent Compatibility

SolventSolubility (Hot)Solubility (Cold)Role in Process
Methanol HighModeratePrimary Solvent
Water Very HighHighAvoid (unless necessary)
Isopropanol ModerateLowAnti-Solvent
Ethyl Acetate LowInsolubleAnti-Solvent (Wash)
Diethyl Ether InsolubleInsolublePrecipitator (Risk of amorphous form)

References

  • Piperazine Dihydrochloride Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8983, Piperazine dihydrochloride. [Link]

  • General Recrystallization of Amine Salts:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of hydrochloride salts using alcohol/anti-solvent systems).
  • Hygroscopicity Management in Pharmaceuticals: Newman, A., Reutzel-Edens, S., & Zografi, G. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methylsulfonylethyl Piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the mass spectrometric fragmentation of methylsulfonylethyl piperazine, a structural motif of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers with the predictive tools and foundational knowledge to confidently identify and characterize related compounds.

The Structural Context: Why Fragmentation Matters

Methylsulfonylethyl piperazine combines three key functional groups: a piperazine ring, an ethyl linker, and a methylsulfonyl group. Each of these moieties contributes to the overall fragmentation pattern, and understanding their individual and combined behavior is crucial for accurate spectral interpretation. The piperazine ring, a common scaffold in pharmaceuticals, is known for its characteristic ring-opening and cleavage patterns. The ethyl linker provides a site for facile bond cleavages, while the methylsulfonyl group can undergo specific rearrangements and neutral losses.

Predicting the fragmentation of such a molecule is not merely an academic exercise. It has profound practical implications in:

  • Metabolite Identification: Understanding the core fragmentation of the parent drug allows for the rapid identification of metabolites where modifications have occurred on the piperazine ring, the ethyl side chain, or the methylsulfonyl group.

  • Impurity Profiling: In process chemistry and quality control, recognizing the fragmentation patterns of the active pharmaceutical ingredient (API) versus potential impurities is critical for ensuring product safety and efficacy.

  • Structure Elucidation of Analogs: For medicinal chemists synthesizing novel analogs, a predictive understanding of fragmentation accelerates the confirmation of desired structures.

Deciphering the Fragmentation Cascade: A Multi-faceted Approach

To elucidate the fragmentation of methylsulfonylethyl piperazine, we will consider data from both electron ionization (EI) and electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), such as collision-induced dissociation (CID).

Electron Ionization (EI): The Hard Ionization Fingerprint

Electron ionization is a high-energy technique that induces extensive fragmentation, providing a detailed and reproducible fingerprint of the molecule. For methylsulfonylethyl piperazine, the following key fragmentation pathways are anticipated:

  • α-Cleavage: The nitrogen atoms of the piperazine ring are primary sites of ionization. Subsequent cleavage of the adjacent carbon-carbon bond (α-cleavage) is a dominant fragmentation pathway. This can lead to the loss of the ethylsulfonyl moiety or cleavage within the piperazine ring itself.

  • Piperazine Ring Fragmentation: The piperazine ring is susceptible to characteristic cleavages, often resulting in fragments with m/z values corresponding to the piperazine ring with one or two substituents. Common fragment ions for N-substituted piperazines include those at m/z 56, 70, and 85, corresponding to different portions of the cleaved ring.[1][2]

  • Cleavage of the Ethyl Linker: The bond between the ethyl group and the piperazine nitrogen, as well as the bond between the ethyl group and the sulfonyl group, are potential cleavage sites.

  • Methylsulfonyl Group Fragmentation: A characteristic loss of the methyl radical (•CH3) from the sulfonyl group can occur, followed by the loss of SO2.

The proposed fragmentation pathway under EI is visualized in the following diagram:

M [Methylsulfonylethyl Piperazine]+• (Molecular Ion) F1 Loss of •CH2SO2CH3 M->F1 α-Cleavage F2 Piperazine Ring Opening M->F2 F3 Loss of •CH3 M->F3 Sulfonyl Cleavage Frag1 [M - CH2SO2CH3]+ F1->Frag1 Frag2 Characteristic Piperazine Fragments (e.g., m/z 56, 70, 85) F2->Frag2 Frag3 [M - CH3]+ F3->Frag3 Frag4 Loss of SO2 Frag3->Frag4 Frag5 [M - CH3 - SO2]+ Frag4->Frag5

Caption: Proposed Electron Ionization Fragmentation Pathway.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID): The Softer Approach

In ESI, the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent CID in the mass spectrometer induces fragmentation. This "softer" ionization method often results in less complex spectra compared to EI, with fragmentation directed by the site of protonation. For methylsulfonylethyl piperazine, protonation is most likely to occur on one of the piperazine nitrogens.

Key fragmentation pathways in ESI-CID include:

  • Piperazine Ring Opening: Similar to EI, the protonated piperazine ring can undergo ring opening and subsequent fragmentation, leading to characteristic iminium ions.

  • Neutral Loss of the Sulfonyl Group: A significant fragmentation pathway for sulfonamides is the neutral loss of SO₂ (64 Da). This often occurs through a rearrangement mechanism.[3]

  • Cleavage of the N-C Bond: The bond between the piperazine nitrogen and the ethyl group can cleave, leading to a protonated piperazine ion and a neutral ethyl methyl sulfone molecule.

A proposed ESI-CID fragmentation pathway is illustrated below:

MH [Methylsulfonylethyl Piperazine + H]+ (Precursor Ion) F1 Piperazine Ring Opening MH->F1 F2 Loss of CH3SO2CH2CH3 MH->F2 N-C Cleavage F3 Loss of SO2 MH->F3 Rearrangement Frag1 Characteristic Iminium Ions F1->Frag1 Frag2 [Piperazine + H]+ F2->Frag2 Frag3 [M + H - SO2]+ F3->Frag3

Caption: Proposed ESI-CID Fragmentation Pathway.

Comparative Fragmentation Analysis: Learning from Analogs

To further solidify our understanding, we can compare the expected fragmentation of methylsulfonylethyl piperazine with that of structurally related compounds.

CompoundKey Structural FeaturesExpected Dominant Fragmentation PathwaysCharacteristic Fragment Ions (m/z)
Methylsulfonylethyl Piperazine Piperazine, Ethyl Linker, MethylsulfonylPiperazine ring opening, Loss of SO₂, N-C bond cleavageFragments from piperazine ring (e.g., 56, 70, 85), [M+H-64]⁺
1-(Methylsulfonyl)piperazine Piperazine, MethylsulfonylPiperazine ring fragmentation, Loss of SO₂Fragments from piperazine ring, [M+H-64]⁺
N-Ethylpiperazine Piperazine, Ethyl Groupα-Cleavage (loss of methyl radical), Piperazine ring opening[M-15]⁺, Fragments from piperazine ring (e.g., 56, 70, 85)
Aromatic Sulfonamides Aromatic Ring, SulfonamideLoss of SO₂ (characteristic)[M+H-64]⁺

This comparative analysis highlights the conserved fragmentation patterns within chemical families. The presence of the piperazine ring consistently leads to its characteristic cleavage products. Similarly, the sulfonamide moiety, whether aliphatic or aromatic, is prone to the loss of SO₂. By recognizing these recurring motifs, researchers can more confidently interpret the mass spectra of novel compounds containing these functional groups.

Experimental Protocols for Mass Spectrometry Analysis

To obtain high-quality mass spectral data for methylsulfonylethyl piperazine and its analogs, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Set the injector temperature to 250°C.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set the scan range from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This method is ideal for less volatile and thermally labile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

    • MS2 Scan (CID): Select the [M+H]⁺ ion for fragmentation using a collision energy of 20-40 eV (optimization may be required). Scan the product ions from m/z 40 to the precursor m/z.

Caption: LC-MS/MS Experimental Workflow.

Conclusion: A Predictive Framework for Structural Analysis

The mass spectrometric fragmentation of methylsulfonylethyl piperazine is a predictable process governed by the inherent chemical properties of its constituent functional groups. By understanding the characteristic fragmentation pathways of the piperazine ring and the methylsulfonyl moiety, researchers can confidently interpret mass spectra and apply this knowledge to the structural elucidation of related molecules. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling more efficient and accurate characterization of novel chemical entities.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of alkylsulfonyl piperidine- and piperazine-containing compounds. [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. [Link]

  • NIST. (n.d.). N-Ethylpiperazine. In NIST Chemistry WebBook. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

Sources

Comparative

Spectroscopic Characterization Guide: Sulfonyl and Piperazine Moieties

Executive Summary & Application Scope Product Focus: Fourier Transform Infrared Spectroscopy (FTIR) Analysis Strategy. Target Moieties: Sulfonyl ( ) and Piperazine (saturated ring).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Focus: Fourier Transform Infrared Spectroscopy (FTIR) Analysis Strategy. Target Moieties: Sulfonyl (


) and Piperazine (saturated 

ring). Context: These pharmacophores are critical in medicinal chemistry, appearing in antibiotics (sulfonamides), antipsychotics, and erectile dysfunction drugs (e.g., Sildenafil).

This guide objectively compares the performance of FTIR transmission and ATR modes against Raman Spectroscopy for the specific identification of these functional groups. While NMR remains the structural gold standard, vibrational spectroscopy provides rapid, non-destructive fingerprinting essential for QC and polymorph screening.

Mechanistic Insight: Vibrational Modes

To interpret the data correctly, one must understand the causality of the peaks.

The Sulfonyl Group ( )

The sulfonyl group is a strong infrared absorber due to the high polarity of the


 bonds. It behaves as a distinct "spectroscopic beacon."
  • Mechanism: The sulfur atom is hypervalent. The two oxygen atoms vibrate in-phase (symmetric) and out-of-phase (asymmetric).

  • Diagnostic Value: The separation between the asymmetric and symmetric bands is highly characteristic (

    
    ), allowing differentiation from sulfoxides (
    
    
    
    ) or sulfonates.
The Piperazine Ring

The piperazine ring is a saturated six-membered heterocycle. Its IR signature is defined by the conformation (usually the stable chair form).

  • Mechanism:

    • NH Stretch: If secondary amines are present, a sharp band appears

      
      .
      
    • Ring Breathing: The symmetric expansion/contraction of the ring is often IR-weak (symmetry forbidden) but Raman-strong.

    • CH Vibrations: The methylene (

      
      ) groups adjacent to nitrogen experience an inductive shift, altering their bending modes compared to cyclohexane.
      

Experimental Data: Characteristic Peak Assignments

The following data aggregates experimental values from sulfonamide and piperazine derivatives (e.g., 1-(4-chlorophenyl)piperazine).

Table 1: Primary Diagnostic Bands (FTIR vs. Raman)
Functional GroupVibration ModeFTIR Wavenumber (

)
Intensity (FTIR)Raman Shift (

)
Diagnostic Confidence
Sulfonyl (

)
Asymmetric Stretch (

)
1330 – 1370 Very StrongWeak/MediumHigh
Symmetric Stretch (

)
1140 – 1180 StrongStrongHigh
Piperazine Ring NH Stretch (2° amine)3250 – 3450 Medium/SharpWeakMedium (Masked by OH)
CH Stretch (Aliphatic)2800 – 3000StrongStrongLow (Non-specific)
CN Stretch1240 – 1280MediumMediumMedium
Ring Skeletal / Breathing930 – 960Weak/MediumVery Strong High (in Raman)
Chair Conformation Bands800 – 860MediumMediumMedium

Note: The "Ring Breathing" mode at


 is the "fingerprint" of the piperazine ring but is often obscured in FTIR. It is the dominant feature in Raman.

Comparative Performance Guide: FTIR vs. Alternatives

This section evaluates the "product" (FTIR methodology) against its primary alternative, Raman Spectroscopy, specifically for these functional groups.

Table 2: Performance Matrix
FeatureFTIR (Transmission/ATR) Raman Spectroscopy Verdict
Sulfonyl Detection Superior. The highly polar

bond causes a massive dipole change, resulting in intense IR bands.
Inferior. The

stretch is often weak in Raman.
Use FTIR for Sulfonyls.
Piperazine Detection Moderate. The ring modes are present but often cluttered by the fingerprint region.Superior. The symmetric ring breathing mode is Raman-active and very distinct.Use Raman for Ring confirmation.
Aqueous Samples Poor. Water absorbs strongly at

(masking NH) and

.
Excellent. Water is a weak Raman scatterer.[1][2]Use Raman for liquid formulations.[3]
Sample Prep Moderate. Requires KBr pelleting or ATR contact.None. Non-contact analysis through glass/plastic.Raman for high-throughput.

Experimental Protocols

To ensure reproducibility and "Self-Validating" results, follow these specific workflows.

Protocol A: KBr Transmission (Gold Standard for Resolution)

Objective: Obtain high-resolution spectra to resolve the


 splitting.
  • Preparation: Mix 1-2 mg of the solid analyte with 200 mg of spectroscopic grade KBr (dried at

    
    ).
    
  • Grinding: Grind in an agate mortar until a fine powder (particle size

    
    ) is achieved to minimize the Christiansen effect (scattering).
    
  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from

    
     at 
    
    
    
    resolution, 32 scans.
  • Validation: Check the baseline at

    
    . If transmittance 
    
    
    
    , regrind.
Protocol B: ATR-FTIR (Rapid Screening)

Objective: Quick ID of raw materials.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Contact: Apply high pressure using the anvil clamp. Ensure the sample covers the entire active area.

  • Correction: Apply "ATR Correction" in software (scales intensity by

    
    ) to match transmission library spectra, as ATR enhances low-wavenumber peaks.
    

Visualization: Workflows & Logic

Diagram 1: Analytical Workflow for Sulfonyl-Piperazine Drugs

This diagram outlines the step-by-step process from sample to validated assignment.

FTIR_Workflow Start Sample (Solid Drug Substance) Prep Sample Prep (KBr vs ATR) Start->Prep Acquisition Spectral Acquisition (4000-400 cm-1) Prep->Acquisition QC Quality Check (Baseline/H2O) Acquisition->QC QC->Prep Fail (Low Transmittance) Process Post-Processing (Baseline Corr/ATR Corr) QC->Process Pass Identify Peak Assignment Process->Identify

Caption: Linear workflow for generating validated FTIR data. Note the feedback loop at the Quality Check (QC) stage.

Diagram 2: Spectral Decision Tree (Logic Gate)

How to distinguish a Sulfonyl-Piperazine compound from interferences.

Decision_Tree Root Analyze 1300-1400 cm-1 Region Q1 Strong Peak @ 1330-1370? Root->Q1 Q2 Check 1140-1180 cm-1 Q1->Q2 Yes Result_Other Check for Nitro/Carbonyl Q1->Result_Other No Result_Sulf Sulfonyl Group Confirmed Q2->Result_Sulf Strong Peak Present Q3 Check 3300-3500 cm-1 Result_Sulf->Q3 Analyze Amine Region Result_Pip Piperazine (2° Amine) Likely Q3->Result_Pip Sharp Peak Present Result_Sub Substituted Piperazine (3°) Q3->Result_Sub No Peak (Tertiary)

Caption: Logic tree for confirming the presence of Sulfonyl and Piperazine moieties based on peak hierarchy.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for general peak assignment).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Gunasekaran, S., et al. "Vibrational spectra and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics, Vol 46, 2008.

  • Thermo Fisher Scientific. "Raman vs FTIR Spectroscopy: Selecting the Right Analytical Technique."

  • Upadhyay, A., et al. "FT-IR and Raman spectroscopic studies of 1-(4-chlorophenyl)piperazine." Spectrochimica Acta Part A, 2019.

Sources

Validation

QC Release Testing Criteria for 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl

Executive Summary 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride (CAS: 1010260-84-0 / 870007-73-1) is a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride (CAS: 1010260-84-0 / 870007-73-1) is a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands.[1] Its quality directly impacts the yield, impurity profile, and genotoxic risk assessment of the final Active Pharmaceutical Ingredient (API).

This guide establishes a Pharma-Grade Quality Control (QC) framework , contrasting it with standard reagent-grade testing. It prioritizes the detection of specific "killer" impurities—such as secondary amines potentially leading to nitrosamines—and ensures the stoichiometric integrity of the dihydrochloride salt form.

Part 1: Critical Quality Attributes (CQAs) & Specification Design

The transition from "Reagent Grade" to "GMP Release" requires a shift from simple identity confirmation to a quantitative control strategy.

Comparative Specification Matrix
Test ParameterReagent / R&D Grade Pharma / GMP Release Grade Rationale for Pharma Grade
Appearance White to off-white solidWhite to almost white crystalline powderColor changes indicate oxidation (N-oxides).[1]
Assay (Titration) Not always performed98.0% – 102.0% (anhydrous basis)Confirms correct stoichiometry (2HCl vs. 1HCl).[1]
Purity (HPLC) > 95.0% (Area %)> 99.0% (Area %); No single impurity > 0.15%High purity prevents side-reactions in downstream coupling.[1]
Chloride Content Not tested25.5% – 27.5% (Theoretical: ~26.7%)Verifies the salt form stability.
Water (KF) Not tested≤ 5.0% (Hygroscopic control)The 2HCl salt is hygroscopic; excess water skews molar equivalents in synthesis.
Residual Solvents Not testedComplies with ICH Q3CSolvents like Methanol/Ethanol can react or interfere.[1]
Genotoxic Impurities Not testedNitrosamine precursors < Limit of Quantitation (LOQ)Secondary amines (piperazine core) are nitrosation risks.[1]

Part 2: Detailed QC Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Standard UV detection is challenging due to the lack of strong chromophores in the piperazine ring. The sulfone group provides weak absorbance.[1] We utilize a low-wavelength phosphate method.

  • Objective: Quantify related substances and overall purity.

  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] Note: Shield RP18 is chosen to prevent peak tailing common with basic amines.

  • Wavelength: 210 nm (Reference 360 nm).[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0 min: 95% A / 5% B

    • 10 min: 80% A / 20% B

    • 20 min: 40% A / 60% B

    • 25 min: 95% A / 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak (critical for amines).[1]

  • Resolution: > 2.0 between the main peak and nearest impurity.

  • RSD (n=6): NMT 2.0% for peak area.[1]

Protocol B: Argentometric Titration (Chloride Content)

This test is the primary "Identity & Assay" confirmation for the salt form, ensuring the material is the dihydrochloride (2HCl) and not the monohydrochloride or free base.

  • Principle: Precipitation of chloride ions with Silver Nitrate (

    
    ).[1]
    
  • Reagents: 0.1 N Silver Nitrate VS, 5% Potassium Chromate (indicator) or Potentiometric Electrode (Silver/Sulfide).

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a 250 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Add 1 mL of dilute nitric acid (

      
      ).
      
    • Titrate with 0.1 N

      
       potentiometrically until the endpoint (inflection point).[1]
      
  • Calculation:

    
    
    
    • 
       = Volume of 
      
      
      
      (mL)
    • 
       = Normality of 
      
      
      
    • 
       = Weight of sample (g)
      

Part 3: Visualizing the Release Workflow

The following diagram illustrates the logical decision tree for releasing a batch of 1-(2-(Methylsulfonyl)ethyl)piperazine 2HCl. It integrates the critical "Kill Steps" where a batch must be rejected.[1]

QC_Release_Workflow Start Batch Receipt (Raw Material) Appearance Appearance Check (Visual) Start->Appearance ID_Test Identity Check (IR / 1H-NMR) Decision_ID Matches Reference? ID_Test->Decision_ID Appearance->ID_Test Assay_Workflow Quantitative Assay (Titration + HPLC) Decision_ID->Assay_Workflow Yes Reject QUARANTINE / REJECT (OOS Investigation) Decision_ID->Reject No Impurity_Check Impurity Profiling (HPLC @ 210nm) Assay_Workflow->Impurity_Check Salt_Check Counter-ion Check (Chloride Titration) Assay_Workflow->Salt_Check Decision_Quality Specs Met? (>99% Purity, ~26.7% Cl) Impurity_Check->Decision_Quality Salt_Check->Decision_Quality Safety_Panel Safety Panel (Res. Solvents / ROI) Decision_Quality->Safety_Panel Pass Decision_Quality->Reject Fail Release BATCH RELEASED (COA Generation) Safety_Panel->Release Complies Safety_Panel->Reject Fail

Caption: QC Decision Tree. Yellow diamonds indicate critical "Go/No-Go" decision points based on experimental data.

Part 4: Troubleshooting & Scientific Causality

The "Hygroscopicity Trap"

Observation: Assay values consistently drop below 98.0% while HPLC purity remains >99.0%. Causality: The 2HCl salt is highly hygroscopic.[1] If the sample absorbs atmospheric moisture during weighing, the "wet weight" increases, artificially depressing the assay calculation. Corrective Action: Perform a Karl Fischer (KF) water determination immediately before the assay titration. Calculate the assay on an anhydrous basis :



The "Ghost Peak" in HPLC

Observation: A broad, tailing peak appears early in the chromatogram (RT ~ 2-3 min). Causality: Piperazine derivatives are basic.[1][3] If the mobile phase pH is not sufficiently controlled (buffered), the amine interacts with residual silanols on the silica column, causing peak broadening. Corrective Action: Ensure the Phosphate buffer is at pH 6.8 or use an "End-capped" or "Shield" column technology (like Waters XBridge or Phenomenex Gemini) specifically designed for high-pH stability and base deactivation.

Stoichiometry Mismatch

Observation: Chloride content is ~13-14% instead of ~26-27%. Causality: The material is likely the Monohydrochloride salt or a mixture, rather than the Dihydrochloride. This drastically alters the molecular weight used in downstream synthesis calculations, leading to reagent imbalances.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][4][5][6] (2000).[1][5]

  • European Medicines Agency (EMA). ICH Q3C (R8) on impurities: guideline for residual solvents.[1] (2021).[1]

  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (2025).[7] (Used as a proxy for piperazine derivative detection methods).[1][7]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[1] (Standard for Argentometric Titration protocols).[1]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012).

Sources

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